REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][OH:13].C(N(CC)C(C)C)(C)C.[CH3:23][O:24][CH2:25]Cl>ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][O:13][CH2:23][O:24][CH3:25])[NH2:8]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])CCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (20 ml)
|
Type
|
ADDITION
|
Details
|
3% platinum sulfide on activated carbon (wet) (842 mg) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 hours under a hydrogen atmosphere
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(N)C=CC1CCOCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |